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Compound of Interest

Compound Name: 3-(4-boronophenyl)propanoic Acid

Cat. No.: B067911

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-boronophenyl)propanoic acid is an organoboron compound featuring a phenylboronic
acid moiety connected to a propanoic acid tail. This bifunctional architecture makes it a
valuable building block in medicinal chemistry and materials science. The boronic acid group
can engage in reversible covalent interactions with diols, participate in palladium-catalyzed
cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and act as a serine protease inhibitor.
The carboxylic acid group provides a handle for amide bond formation, esterification, or salt
formation, enabling its incorporation into larger molecular frameworks.

This guide provides a comprehensive overview of the chemical properties, synthesis, and
applications of 3-(4-boronophenyl)propanoic acid, with a focus on its relevance to drug
discovery and development.

Physicochemical and Spectroscopic Data
Chemical Properties

The key physicochemical properties of 3-(4-boronophenyl)propanoic acid are summarized in
the table below for quick reference.
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Property Value Reference
Chemical Formula CoH11BO4 [1]
Molecular Weight 193.99 g/mol [1][2]

CAS Number 166316-48-9 [1]

Appearance Solid [2]

Melting Point 146-148 °C [2]
0O=C(0)CCC1=CC=C(C=C1)B(

SMILES [1]
0)O
InChl=1S/C9H11BO4/c11-
9(12)6-3-7-1-4-8(5-2-

InChl [2]
7)10(13)14/h1-2,4-5,13-
14H,3,6H2,(H,11,12)

) >95-98% (Commercially

Purity ) [1112]
available)

Topological Polar Surface Area
77.76 A2 [1]

(TPSA)

LogP -0.6164 [1]

Hydrogen Bond Donors 3 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 4 [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of 3-(4-

boronophenyl)propanoic acid. While a specific spectrum for the title compound is not publicly

available, the expected NMR signals can be predicted based on the analysis of its constituent

parts: the 3-(4-substituted-phenyl)propanoic acid backbone and the boronic acid group.

Expected *H NMR Spectral Data:
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e Aromatic Protons (CeHa): Two doublets in the range of & 7.2-7.8 ppm, characteristic of a 1,4-
disubstituted benzene ring.

e Methylene Protons (Ar-CH2-CHz): Two triplets in the range of & 2.6-3.0 ppm. The triplet
closer to the aromatic ring will be downfield compared to the one adjacent to the carbonyl
group.

o Carboxylic Acid Proton (COOH): A broad singlet typically above & 10.0 ppm.

» Boronic Acid Protons (B(OH)2): A broad singlet, which can be exchangeable with D20, with a
variable chemical shift.

Expected 3C NMR Spectral Data:
e Carbonyl Carbon (C=0): A signal in the range of d 170-180 ppm.[3]

o Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the boron
atom (ipso-carbon) showing a characteristic broad signal due to quadrupolar relaxation.

o Methylene Carbons (-CHz-CH2-): Two signals in the aliphatic region, typically between & 25-
40 ppm.[3]

Synthesis and Experimental Protocols

3-(4-boronophenyl)propanoic acid is commonly synthesized from its corresponding bromo-
precursor, 3-(4-bromophenyl)propanoic acid. The key transformation is the conversion of the
aryl bromide to a boronic acid.

Synthesis via Lithium-Halogen Exchange and Borylation

A standard and reliable method involves a lithium-halogen exchange followed by trapping the
resulting aryllithium intermediate with a borate ester.

Reaction Scheme:
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Click to download full resolution via product page
Caption: General workflow for the synthesis of 3-(4-boronophenyl)propanoic acid.
Detailed Experimental Protocol:

o Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3-(4-
bromophenyl)propanoic acid (1.0 eq).[4] Anhydrous tetrahydrofuran (THF) is added to
dissolve the starting material.

« Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2
e, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal
temperature does not rise above -70 °C. The reaction mixture is stirred at this temperature
for 1 hour.

» Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C.
The mixture is stirred at this temperature for another hour and then allowed to warm to room
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temperature overnight.

o Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric
acid (HCI) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the
aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent system
(e.g., water or an ethyl acetate/heptane mixture) to yield pure 3-(4-
boronophenyl)propanoic acid.[5]

Applications in Research and Drug Development

The unique properties of the boronic acid functional group have led to its emergence as a
privileged structure in medicinal chemistry.[6] 3-(4-boronophenyl)propanoic acid serves as a
versatile building block in several key areas.

PROTAC Linkers

One of the most significant recent applications is in the development of Proteolysis Targeting
Chimeras (PROTACS).[7] PROTACSs are heterobifunctional molecules that recruit an E3
ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by
the proteasome. 3-(4-boronophenyl)propanoic acid can be used as a linker component in
the synthesis of these molecules.[7] The carboxylic acid end can be coupled to a ligand for the
target protein, while the phenylboronic acid end can be further functionalized, for example,
through a Suzuki coupling, to attach a ligand for the E3 ligase.
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Caption: Logical flow of PROTAC-mediated protein degradation using the subject compound.

Serine Protease Inhibition

Boronic acids are well-known for their ability to inhibit serine proteases. The boron atom can
form a stable, covalent, yet reversible, bond with the hydroxyl group of the catalytic serine
residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond
hydrolysis. While 3-(4-boronophenyl)propanoic acid itself is a simple fragment, it can be
incorporated into larger molecules designed to target specific proteases, which are implicated
in diseases ranging from cancer to viral infections.

Suzuki-Miyaura Cross-Coupling Reactions

As a phenylboronic acid derivative, this compound is an excellent substrate for Suzuki-Miyaura
cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a
carbon-carbon bond between the phenyl ring of the boronic acid and various sp2-hybridized
carbon atoms (e.g., from aryl halides, vinyl halides, or triflates). This reaction is a cornerstone
of modern medicinal chemistry for constructing complex molecular scaffolds found in many
pharmaceuticals.[8]
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Experimental Protocol: General Suzuki-Miyaura Coupling

o Setup: To a reaction vessel, add 3-(4-boronophenyl)propanoic acid (1.0 eq), the aryl
halide coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPhs)a, 0.02-0.05 eq), and a
base (e.g., K2COs or Cs2CO0s, 2.0-3.0 eq).

e Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g.,
dioxane, toluene, or DMF) and water.

» Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat
the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

o Workup: After completion, cool the reaction to room temperature, dilute with water, and
extract with an organic solvent like ethyl acetate.

« Purification: The combined organic layers are washed, dried, and concentrated. The crude
product is then purified using column chromatography.

Conclusion

3-(4-boronophenyl)propanoic acid is a highly versatile and valuable reagent for the drug
discovery and development community. Its bifunctional nature allows for its straightforward
incorporation into complex molecules through well-established chemical transformations. Its
utility as a building block for PROTAC linkers, a precursor for protease inhibitors, and a
substrate in powerful cross-coupling reactions underscores its importance in modern medicinal
chemistry. The experimental protocols provided herein offer a starting point for researchers to
utilize this compound in their synthetic endeavors to create novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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